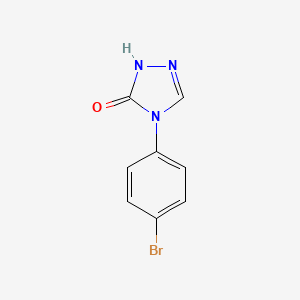

4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

4-(4-bromophenyl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-6-1-3-7(4-2-6)12-5-10-11-8(12)13/h1-5H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOFKUWCLXPJBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NNC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363183 | |

| Record name | 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214117-50-7 | |

| Record name | 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of the heterocyclic compound 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one. This molecule, belonging to the versatile 1,2,4-triazole class, is a valuable intermediate in the synthesis of compounds with potential applications in pharmaceutical and agrochemical research.[1][2] This document outlines a detailed one-pot synthesis protocol, summarizes key spectral and physical data, and explores the reactivity of this compound. Furthermore, it discusses the well-established biological activities of the broader 1,2,4-triazole class, particularly their roles as antifungal and anticancer agents, providing context for the potential applications of this specific molecule in drug discovery and development.

Chemical Identity and Physical Properties

This compound, also known as 4-(4-bromophenyl)-1,2,4-triazolidine-3,5-dione, is a white crystalline solid.[3] It is identified by the CAS number 214117-50-7.[1][4] The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrN₃O | [1] |

| Molecular Weight | 240.06 g/mol | [1] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 210–212 °C | [3] |

| Storage Conditions | 2-8°C, sealed, dry | [1] |

| Purity (typical) | ~97-98% | [1][4] |

Synthesis and Experimental Protocols

A highly efficient, one-pot synthesis method for 4-(4-Bromophenyl)-1,2,4-triazolidine-3,5-dione has been reported.[3][5] This procedure avoids the use of toxic reagents and allows for the formation of the urazole structure without the isolation of intermediates.

One-Pot Synthesis of 4-(4-Bromophenyl)-1,2,4-triazolidine-3,5-dione[3]

This synthesis involves a three-step sequence in a single reaction vessel: the formation of a carbamate intermediate from 4-bromoaniline, its conversion to a semicarbazide with ethyl carbazate, and subsequent cyclization.

Experimental Protocol:

-

Carbamate Formation: To a solution of 4-bromoaniline in a suitable anhydrous solvent (e.g., 1,4-dioxane), add a base such as cesium carbonate. To this mixture, add triphosgene portion-wise over a few minutes and stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Semicarbazide Formation: Once the starting aniline is consumed, add ethyl carbazate to the reaction mixture. Continue stirring at room temperature and monitor the reaction by TLC.

-

Cyclization: After the formation of the semicarbazide intermediate, evaporate the solvent. Add a solution of potassium hydroxide and heat the mixture to reflux. The cyclization is typically complete within a few hours.

-

Work-up and Purification: Cool the reaction mixture and neutralize with a concentrated acid (e.g., HCl) to a pH of 1-2. The resulting white crystalline product can be collected by filtration, washed, and dried.

Caption: One-pot synthesis of this compound.

Spectral Data

The structural confirmation of this compound is based on the following spectral data.

NMR Spectroscopy[3]

| Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| ¹H NMR | DMSO-d₆ | 10.60 (s, 2H, NH), 7.70 (d, J = 8.8 Hz, 2H, Ar-H), 7.47 (d, J = 8.8 Hz, 2H, Ar-H) |

| ¹³C NMR | DMSO-d₆ | 153.4, 132.2, 131.8, 128.2, 120.7 |

Elemental Analysis[3]

| Element | Calculated (%) | Found (%) |

| C | 37.53 | 37.88 |

| H | 2.36 | 2.68 |

| N | 16.41 | 15.87 |

Reactivity

The this compound scaffold possesses several reactive sites that allow for further chemical modifications, making it a versatile building block in organic synthesis.

-

N-Alkylation and N-Acylation: The nitrogen atoms of the triazole ring can undergo alkylation and acylation reactions to introduce various substituents. These modifications are crucial for modulating the biological activity of the resulting molecules.

-

Reactions at the Carbonyl Group: The carbonyl group can potentially undergo reactions typical of ketones, although the aromaticity of the heterocyclic ring influences its reactivity.

-

Substitution on the Phenyl Ring: The bromo-substituent on the phenyl ring can be a site for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl or alkyl groups.

Potential Biological Significance and Signaling Pathways

While specific biological activity data for this compound is not extensively documented in publicly available literature, the 1,2,4-triazole core is a well-established pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antifungal and anticancer properties.[6][7][8]

Antifungal Activity

Many commercially successful antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole moiety. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[9] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.

Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole derivatives.

Anticancer Activity

Derivatives of 1,2,4-triazole have shown significant potential as anticancer agents by targeting various components of cancer cell signaling pathways.[10][11][12][13] The specific mechanism of action can vary widely depending on the substituents on the triazole ring. Some of the key pathways and targets include:

-

Kinase Inhibition: Many 1,2,4-triazole derivatives have been developed as inhibitors of protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.

-

Tubulin Polymerization Inhibition: Some triazole compounds can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Various 1,2,4-triazole derivatives have been shown to induce programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways.

Caption: Overview of potential anticancer signaling pathways targeted by 1,2,4-triazoles.

Conclusion

This compound is a readily accessible and synthetically versatile molecule. Its chemical structure, featuring the privileged 1,2,4-triazole scaffold and a reactive bromophenyl group, makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. The established antifungal and anticancer activities of the broader 1,2,4-triazole class provide a strong rationale for the further investigation of derivatives of this compound in drug discovery programs. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the chemical and biological potential of this and related heterocyclic systems.

References

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones [html.rhhz.net]

- 4. researchgate.net [researchgate.net]

- 5. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 8. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 9. Overview of medically important antifungal azole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evolution in Medicinal Chemistry of Ursolic Acid Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of ursolic acid-triazolyl derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one (CAS No. 214117-50-7) - A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and primary applications of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one, identified by CAS number 214117-50-7. This compound is a pivotal intermediate in the synthesis of a variety of heterocyclic compounds, particularly derivatives of 1,2,4-triazole, which are extensively investigated for their potential as antifungal and anticancer agents. While direct biological activity of this intermediate is not widely reported, its functional groups offer a versatile platform for chemical modifications leading to potent therapeutic candidates. This document details the known properties of this compound and explores the synthesis, biological activities, and mechanisms of action of its derivatives, providing valuable insights for researchers in medicinal chemistry and drug development.

Chemical Properties of this compound

This compound is a solid organic compound at room temperature. Its chemical structure features a bromophenyl group attached to a 1,2,4-triazol-5(4H)-one ring, making it a useful building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 214117-50-7 | N/A |

| Molecular Formula | C₈H₆BrN₃O | N/A |

| Molecular Weight | 240.06 g/mol | N/A |

| Physical Form | Solid | N/A |

| Storage | Sealed in a dry place at room temperature | N/A |

Safety Information:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Role as a Synthetic Intermediate

The primary utility of this compound lies in its role as a precursor for the synthesis of more complex 1,2,4-triazole derivatives. The presence of the bromine atom on the phenyl ring allows for various cross-coupling reactions, while the triazole ring can be further functionalized. These modifications are crucial for developing compounds with specific biological activities.

Applications in the Synthesis of Bioactive Molecules

Derivatives of 1,2,4-triazole are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities.

Antifungal Agents

Mechanism of Action: 1,2,4-triazole-based antifungal agents primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The nitrogen atom (N4) of the triazole ring coordinates with the heme iron atom in the active site of the enzyme, blocking its function. This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.

Diagram: Antifungal Mechanism of Action of 1,2,4-Triazole Derivatives

Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole derivatives.

Anticancer Agents

Mechanism of Action: The anticancer activity of 1,2,4-triazole derivatives is more diverse and can involve multiple mechanisms, including:

-

Enzyme Inhibition: Targeting various kinases (e.g., EGFR, BRAF), aromatase, and other enzymes crucial for cancer cell signaling and proliferation.

-

Tubulin Polymerization Inhibition: Disrupting the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.

Diagram: Anticancer Mechanisms of 1,2,4-Triazole Derivatives

Caption: Diverse anticancer mechanisms of 1,2,4-triazole derivatives.

Experimental Protocols

General Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

This protocol outlines a general method for synthesizing 1,2,4-triazole-3-thiol derivatives.

Diagram: Synthetic Workflow for 1,2,4-Triazole-3-thiol Derivatives

Caption: Synthetic workflow for 1,2,4-triazole-3-thiol derivatives.

Methodology:

-

Formation of Thiosemicarbazide Intermediate: An equimolar mixture of an appropriate aryl isothiocyanate and a carboxylic acid hydrazide is refluxed in a suitable solvent (e.g., ethanol) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated thiosemicarbazide intermediate is collected by filtration, washed, and dried.

-

Cyclization to 1,2,4-triazole-3-thiol: The dried thiosemicarbazide intermediate is dissolved in an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) and refluxed for several hours. The reaction mixture is then cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the 1,2,4-triazole-3-thiol product.

-

Purification and Characterization: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol). The structure of the final compound is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

Diagram: Broth Microdilution Assay Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing a growth medium (e.g., RPMI-1640).

-

Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. A suspension of fungal cells is prepared in sterile saline and adjusted to a standardized concentration (e.g., using a spectrophotometer).

-

Inoculation and Incubation: The wells of the microtiter plate are inoculated with the fungal suspension. The plate is then incubated under conditions suitable for the growth of the specific fungal strain (e.g., 35°C for 24-48 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell proliferation and cytotoxicity.

Diagram: MTT Assay Workflow

Caption: Workflow for determining the IC50 value using the MTT assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and incubated to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.

-

Incubation and Solubilization: The plate is incubated to allow for the conversion of MTT to formazan by metabolically active cells. A solubilizing agent is then added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value is determined.

Conclusion

This compound (CAS No. 214117-50-7) is a valuable chemical intermediate for the synthesis of a wide range of biologically active 1,2,4-triazole derivatives. Its utility in the development of novel antifungal and anticancer agents is well-documented in the scientific literature. While the compound itself is not reported to have direct biological applications, its strategic importance in medicinal chemistry is evident. This guide provides researchers and drug development professionals with a foundational understanding of its properties and its role in the synthesis of potentially life-saving therapeutics. Further research into novel synthetic routes and the biological evaluation of new derivatives based on this scaffold is a promising avenue for future drug discovery efforts.

Spectroscopic and Synthetic Profile of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the heterocyclic compound 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one. Due to the limited availability of direct experimental data in peer-reviewed literature, this document compiles predicted spectroscopic data based on the analysis of structurally similar compounds, alongside a generalized, robust experimental protocol for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug development, and materials science, facilitating further investigation and application of this and related triazole derivatives.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, anticancer, and anticonvulsant properties. The title compound, this compound (CAS Number: 214117-50-7; Molecular Formula: C₈H₆BrN₃O), is a member of this important class of heterocyclic compounds.[1][2] Its structure, featuring a bromophenyl moiety, offers a handle for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[2] This document outlines the expected spectroscopic characteristics and a general synthetic route for this compound.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 11.0 - 12.0 | Singlet (broad) | 1H | N-H (Triazole) |

| ~ 8.0 - 8.2 | Singlet | 1H | C-H (Triazole) |

| ~ 7.6 - 7.8 | Doublet | 2H | Ar-H (ortho to Br) |

| ~ 7.4 - 7.6 | Doublet | 2H | Ar-H (meta to Br) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 155 - 160 | C=O (Triazole) |

| ~ 140 - 145 | C-H (Triazole) |

| ~ 135 - 138 | Ar-C (quaternary, attached to N) |

| ~ 132 - 134 | Ar-C (ortho to Br) |

| ~ 128 - 130 | Ar-C (meta to Br) |

| ~ 120 - 125 | Ar-C (quaternary, attached to Br) |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3200 - 3400 | N-H Stretch |

| ~ 1680 - 1720 | C=O Stretch (Amide) |

| ~ 1580 - 1620 | C=N Stretch (Triazole ring) |

| ~ 1480 - 1520 | C=C Stretch (Aromatic ring) |

| ~ 1000 - 1100 | C-Br Stretch |

Sample Preparation: KBr pellet

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 240/242 | [M]⁺ (Molecular ion peak, isotopic pattern for Br) |

| 239/241 | [M-H]⁺ |

Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI)

Experimental Protocols

The following section details a general methodology for the synthesis and spectroscopic analysis of this compound. This protocol is adapted from established procedures for the synthesis of similar 4-aryl-1H-1,2,4-triazol-5(4H)-ones.

Synthesis of this compound

A plausible synthetic route involves the cyclization of a corresponding semicarbazide derivative.

Materials:

-

4-Bromophenyl isocyanate

-

Hydrazine hydrate

-

Formic acid

-

Ethanol

-

Sodium hydroxide

Procedure:

-

Synthesis of 4-(4-Bromophenyl)semicarbazide: To a solution of 4-bromophenyl isocyanate in a suitable solvent such as ethanol, add hydrazine hydrate dropwise at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction, which can be monitored by Thin Layer Chromatography (TLC). The resulting precipitate of 4-(4-bromophenyl)semicarbazide is filtered, washed with cold ethanol, and dried.

-

Cyclization to this compound: The synthesized 4-(4-bromophenyl)semicarbazide is refluxed in an excess of formic acid for several hours. The progress of the cyclization is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water to remove excess formic acid, and then purified by recrystallization from a suitable solvent like ethanol to afford the title compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or 500 MHz spectrometer.

-

The sample should be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum is to be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample should be prepared as a potassium bromide (KBr) pellet.

-

Data is to be collected in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra are to be obtained using a mass spectrometer with either Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

The sample should be dissolved in a suitable solvent like methanol or acetonitrile for ESI-MS.

Workflow and Structural Visualization

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound, as well as its chemical structure.

Caption: Synthetic and analytical workflow for this compound.

Caption: Chemical structure of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and synthetic characteristics of this compound. The predicted data and generalized experimental protocols are intended to aid researchers in the synthesis, identification, and further development of this and related triazole compounds for various scientific applications. The provided workflows and structural diagrams offer a clear and concise visualization to support these research endeavors.

References

Unveiling the Solubility Profile of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the solubility characteristics of the heterocyclic compound 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one, a molecule of interest in pharmaceutical and medicinal chemistry. While comprehensive quantitative solubility data across a wide range of solvents remains an area for further investigation, this document synthesizes available information regarding its qualitative solubility and outlines standard experimental protocols for its precise determination. Understanding the solubility of this compound is a critical first step in its journey from laboratory synthesis to potential therapeutic application, influencing everything from reaction kinetics and purification to formulation and bioavailability.

Physicochemical Properties

Before exploring its solubility, it is essential to understand the basic physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₆BrN₃O |

| Molecular Weight | 240.06 g/mol |

| CAS Number | 214117-50-7 |

Qualitative Solubility Insights

Published literature, primarily focusing on the synthesis and application of this compound and its derivatives, provides qualitative insights into its solubility. During synthetic procedures, the compound has been noted to dissolve in certain organic solvents, suggesting at least moderate solubility under specific conditions.

For instance, in the synthesis of related compounds, derivatives of 4-(4-bromophenyl)-4H-1,2,4-triazole have been solubilized in N,N-dimethylformamide (DMF) . Additionally, purification steps involving recrystallization from ethanol indicate its solubility in this protic solvent, particularly at elevated temperatures.

These observations suggest that this compound likely exhibits favorable solubility in polar aprotic solvents like DMF and polar protic solvents such as ethanol. However, without quantitative data, the precise extent of its solubility in these and other solvents at various temperatures remains to be determined.

Experimental Protocol for Solubility Determination: The Gravimetric Method

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method followed by gravimetric analysis is a reliable and widely used technique.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven or vacuum oven

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume or mass of the selected solvent in a sealed vial.

-

Equilibration: The vials are placed in a thermostatic shaker bath set to the desired temperature. The mixture is agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, the vials are removed from the shaker and allowed to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: A clear aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved particles. This step should be performed quickly to minimize temperature fluctuations.

-

Gravimetric Analysis: A known mass of the clear filtrate is transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated from the filtrate. This can be achieved by heating in a drying oven at a temperature below the decomposition point of the solute or under reduced pressure in a vacuum oven.

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solid is determined by subtracting the initial mass of the container.

-

Calculation of Solubility: The solubility can be expressed in various units, such as grams per 100 mL of solvent, mole fraction (x), or mass fraction (w).

-

Mole fraction (x): x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

-

Mass fraction (w): w = m_solute / (m_solute + m_solvent)

Where:

-

m_solute = mass of the dissolved solute

-

M_solute = molar mass of the solute

-

m_solvent = mass of the solvent

-

M_solvent = molar mass of the solvent

-

The following diagram illustrates the experimental workflow for determining the solubility of a compound using the gravimetric method.

Logical Relationship in Solubility Studies

The process of conducting and analyzing solubility data follows a logical progression, starting from experimental measurements and leading to thermodynamic modeling, which can provide deeper insights into the dissolution process.

Conclusion and Future Directions

While direct, quantitative solubility data for this compound is not extensively reported in the public domain, qualitative evidence suggests its solubility in polar organic solvents. For drug development professionals, the lack of comprehensive solubility data highlights a critical knowledge gap. Systematic solubility studies in a variety of pharmaceutically relevant solvents (e.g., water, ethanol, acetone, polyethylene glycols) at different temperatures are imperative. Such data would not only be invaluable for optimizing synthetic and purification processes but would also be fundamental for the rational design of dosage forms and for predicting the in vivo behavior of this promising compound. The experimental and logical frameworks provided herein offer a roadmap for undertaking these essential investigations.

Tautomeric Landscape of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the tautomeric phenomena in 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide elucidates the structural diversity arising from prototropic tautomerism, presenting a detailed examination of the potential annular (1H, 2H, 4H) and keto-enol tautomeric forms. While quantitative data for the title compound is not extensively published, this guide synthesizes findings from closely related 1,2,4-triazol-5-one analogs to provide a robust predictive framework for its tautomeric behavior. Detailed experimental and computational methodologies for the characterization of these tautomers, including Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, X-ray crystallography, and Density Functional Theory (DFT) calculations, are presented. This guide aims to serve as a critical resource for researchers and scientists in understanding and manipulating the tautomeric equilibrium of this and related molecular scaffolds.

Introduction to Tautomerism in 1,2,4-Triazol-5-one Systems

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1] The functionality of these molecules is profoundly influenced by their structural dynamics, particularly prototropic tautomerism. The 1,2,4-triazol-5-one core can exist in multiple tautomeric forms, primarily the 1H, 2H, and 4H annular isomers, in addition to keto-enol tautomers.[1] The equilibrium between these forms is a delicate balance governed by factors such as the electronic nature of substituents, solvent polarity, temperature, and pH.[1] Understanding and controlling this tautomeric balance is critical for drug development, as the predominant tautomer dictates the molecule's three-dimensional shape, hydrogen bonding capabilities, and ultimately, its interaction with biological targets.

For this compound, the presence of the bromophenyl substituent at the N4 position simplifies the annular tautomerism landscape but introduces electronic effects that influence the stability of the remaining tautomeric and prototropic forms.

Potential Tautomers of this compound

The primary tautomeric considerations for this compound involve the migration of a proton between the nitrogen atoms of the triazole ring and the exocyclic oxygen atom. This leads to an equilibrium between the keto (amide) forms and the enol (hydroxy) form.

The key tautomeric forms are:

-

1H-keto tautomer: The proton resides on the N1 atom.

-

2H-keto tautomer: The proton resides on the N2 atom.

-

5-hydroxy (enol) tautomer: The proton is on the exocyclic oxygen, forming a hydroxyl group. This can also be considered as the 5-hydroxy-1H tautomer.

Due to the substitution at the N4 position, a 4H tautomer is not possible for this specific molecule.

Figure 1: Tautomeric equilibria in this compound.

Quantitative Analysis of Tautomer Stability

The relative stability of tautomers is typically quantified by the difference in their Gibbs free energy (ΔG) or electronic energy (ΔE). These values are determined through quantum chemical calculations and can be corroborated by experimental population assessments.

Below is a table summarizing representative computational data for analogous compounds, which can be used to infer the likely stability landscape of the title compound.

| Tautomer Type | Analogous Compound | Method | ΔE (kcal/mol) (Relative to most stable) | Reference |

| 1H-keto | 1-Nitroso-1,2,4-triazol-5-one-2-oxide | DFT-B3LYP/aug-cc-pVDZ | 0.00 | [2] |

| 2H-keto | 1-Nitroso-1,2,4-triazol-5-one-2-oxide | DFT-B3LYP/aug-cc-pVDZ | > 4.0 | [2] |

| 4H-keto | 1-Nitroso-1,2,4-triazol-5-one-2-oxide | DFT-B3LYP/aug-cc-pVDZ | 0.00 (similar to 1H) | [2] |

| Enol | 3-Nitro-1,2,4-triazol-5-one (NTO) | MP2/6-311+G** | ~4.0 | [2] |

Note: The data presented is for illustrative purposes based on similar structures. The 4H tautomer is not possible for the title compound.

Experimental and Computational Protocols

A combined approach of experimental spectroscopy, crystallography, and computational modeling is essential for a thorough investigation of tautomerism.

Figure 2: Integrated workflow for the investigation of tautomerism.

Synthesis Protocol

A representative synthesis of 4-aryl-1H-1,2,4-triazol-5(4H)-ones involves the cyclization of the corresponding semicarbazide. A general one-pot method adapted from the synthesis of related urazoles is as follows:[3]

-

Formation of Carbamate: To a solution of 4-bromoaniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add ethyl chloroformate (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Formation of Semicarbazide: Add ethyl carbazate (1.2 equivalents) to the reaction mixture and reflux for 12 hours.

-

Cyclization: Cool the mixture and add a solution of sodium ethoxide (2 equivalents) in ethanol. Reflux the mixture for an additional 8 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify with 2M HCl to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from ethanol to yield this compound.

NMR Spectroscopy

NMR is a powerful tool for studying tautomeric equilibria in solution. The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are sensitive to the electronic environment, which differs between tautomers.

-

¹H NMR: The position of the N-H proton signal can help distinguish between the 1H and 2H tautomers. In DMSO-d₆, the N-H proton of the triazole ring is expected to appear as a broad singlet.

-

¹³C NMR: The chemical shift of the C5 carbon is particularly informative. It will appear at a lower field in the keto forms (C=O) compared to the enol form (C-OH).

-

¹⁵N NMR: This technique can provide direct evidence for the location of the proton on the nitrogen atoms of the triazole ring, thus differentiating between the 1H and 2H tautomers.

UV-Vis Spectroscopy

The electronic transitions within the molecule differ for each tautomer, leading to distinct UV-Vis absorption spectra. By comparing the experimental spectrum with spectra predicted for different tautomers via computational methods (e.g., Time-Dependent DFT), the predominant form in a given solvent can be identified.[4] The keto forms typically exhibit π → π* transitions, and the position of the λ_max can be sensitive to the tautomeric form and solvent polarity.[5][6]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. It allows for the precise determination of bond lengths and the location of hydrogen atoms, definitively identifying the tautomeric form present in the crystal lattice. For instance, the crystal structure of the related 1-(4-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one confirmed the presence of the 1H-keto tautomer in the solid state.[7] A similar outcome would be expected for the 4-(4-Bromophenyl) derivative.

Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers in both the gas phase and in solution (using solvent models like SMD).[4]

-

Methodology:

-

Construct the 3D structures of all possible tautomers (1H-keto, 2H-keto, 5-hydroxy).

-

Perform geometry optimization and frequency calculations using a functional such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)).

-

Calculate the Gibbs free energies (G) for each optimized structure.

-

The relative stability (ΔG) of each tautomer can then be determined, and the Boltzmann distribution can be used to predict their equilibrium populations at a given temperature.

-

Conclusion

The tautomerism of this compound is a critical aspect of its chemical identity, with significant implications for its application in drug design and materials science. This guide has outlined the potential tautomeric forms—primarily the 1H-keto, 2H-keto, and 5-hydroxy tautomers. Based on data from analogous systems, the keto forms are predicted to be significantly more stable than the enol form, with the 1H-keto tautomer likely being the most predominant species in both solution and the solid state. A multi-faceted approach combining synthesis, advanced spectroscopic techniques (NMR, UV-Vis), X-ray crystallography, and computational modeling is essential for a complete characterization of the tautomeric landscape of this important heterocyclic compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

- 6. Solvatochromism studies on UV spectra of 4,5-disubstituted-1,2,4-triazoline-3-thiones | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 7. 1-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties. The incorporation of a 4-bromophenyl substituent at the N-4 position of the 1H-1,2,4-triazol-5(4H)-one core is a strategic approach to modulate lipophilicity and electronic properties, potentially enhancing biological activity. This technical guide provides an in-depth overview of the synthesis, characterization, and potential biological activities of this class of compounds, drawing upon data from structurally related analogs to highlight their therapeutic promise.

Synthesis and Characterization

Derivatives of 4-(4-bromophenyl)-1H-1,2,4-triazol-5(4H)-one are typically synthesized through multi-step reactions. A common synthetic route involves the initial reaction of 4-bromoaniline with an appropriate reagent to form a semicarbazide or thiosemicarbazide intermediate. This intermediate is then cyclized to form the 1,2,4-triazole ring. Further modifications at the C-3 and C-5 positions of the triazole ring can be achieved through various reactions to yield a library of derivatives.

Characterization of these synthesized compounds is crucial for confirming their structure and purity. Standard analytical techniques employed include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure by identifying the chemical environment of protons and carbon atoms.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as C=O, C=N, and N-H bonds within the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition.

-

Elemental Analysis: To determine the percentage composition of elements (C, H, N) in the compound, which is then compared with the calculated theoretical values.

Potential Biological Activities

While comprehensive biological data for a complete series of this compound derivatives is not extensively documented in a single study, research on structurally similar compounds, particularly those with a 4-bromophenyl moiety attached to a 1,2,4-triazole core, reveals significant potential in several therapeutic areas. These include antimicrobial, anticancer, and enzyme inhibitory activities.

The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal agents. The presence of a halogenated phenyl ring can enhance the antimicrobial properties of these compounds. Studies on related structures have demonstrated notable activity against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of Structurally Related 4-(4-Bromophenyl)-1,2,4-triazole Derivatives

| Compound ID | R Group (at C-5) | Test Organism | MIC (µg/mL) | Reference |

| 1a | 4-Chlorophenyl | Bacillus subtilis | 31.25 | [1] |

| 1b | 4-Chlorophenyl with N-pyrrolidinylmethyl | Bacillus subtilis | 31.25 | [1] |

| 1c | 4-Chlorophenyl with N-diethylaminomethyl | Bacillus subtilis | 31.25 | [1] |

Note: The compounds listed are 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives, which are structurally similar to the core topic.[1]

Numerous 1,2,4-triazole derivatives have been investigated for their potential as anticancer agents. The mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival. The data from related bromophenyl-triazole compounds suggests that the this compound scaffold could be a promising starting point for the development of novel anticancer drugs.

Table 2: Anticancer Activity of Structurally Related Bromophenyl-Triazole Derivatives

| Compound Series | Cancer Cell Line | IC50 (µM) | Reference |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | SNB-75 (CNS Cancer) | PGI of 41.25% at 10-5 M for compound 4e | [2] |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | UO-31 (Renal Cancer) | PGI of 37.17% at 10-5 M for compound 4f | [2] |

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | MCF7 (Breast Cancer) | Comparable to 5-fluorouracil for compound p2 | [3] |

Note: PGI refers to Percent Growth Inhibition. The compounds listed are structurally related but are not exact derivatives of this compound.

The 1,2,4-triazole nucleus is a versatile scaffold for designing enzyme inhibitors. Derivatives have shown inhibitory activity against a range of enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. This suggests potential applications in the treatment of neurodegenerative diseases and diabetes.

Table 3: Enzyme Inhibition by Structurally Related 1,2,4-Triazole Derivatives

| Compound ID | Enzyme | IC50 (µM) | Reference |

| 12d | AChE | 0.73 ± 0.54 | [4] |

| 12m | BChE | 0.038 ± 0.50 | [4] |

| 12d | α-Glucosidase | 36.74 ± 1.24 | [4] |

| 12m | Urease | 19.35 ± 1.28 | [4] |

Note: The compounds listed are 1,2,4-triazole bearing azinane analogues and do not contain the 4-(4-bromophenyl) substituent.[4] This data is presented to illustrate the potential of the broader triazole class as enzyme inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments based on the available literature for triazole derivatives.

A generalized synthetic workflow for the creation of a library of this compound derivatives is outlined below. This process typically starts with a commercially available starting material, 4-bromoaniline, and proceeds through several key chemical transformations.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at 37°C (for bacteria) or 28°C (for fungi). The culture is then diluted to achieve a standardized concentration (e.g., 105 CFU/mL).

-

Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using the appropriate growth medium to obtain a range of concentrations.

-

Inoculation and Incubation: The standardized inoculum is added to each well of the microtiter plate containing the compound dilutions. The plates are then incubated for 24-48 hours at the appropriate temperature.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Cell Culture: Human cancer cell lines are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

-

Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate buffer solution.

-

Inhibition Assay: The test compound, dissolved in a suitable solvent, is pre-incubated with the enzyme in a 96-well plate.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Detection: The product formation or substrate depletion is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: The rate of the enzymatic reaction is calculated, and the percentage of inhibition by the test compound is determined. The IC50 value is calculated from the dose-response curve.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the triazole ring and the phenyl ring. Future research should focus on a systematic exploration of the structure-activity relationship by synthesizing a diverse library of derivatives with various substituents at the C-3 position. This will enable the identification of key structural features that govern the observed biological activities.

Furthermore, mechanistic studies are warranted to elucidate the mode of action of the most potent compounds. This could involve investigating their interactions with specific molecular targets, such as enzymes or receptors, and exploring their effects on relevant signaling pathways. The integration of computational modeling and molecular docking studies can provide valuable insights into the binding interactions of these compounds with their biological targets, thereby guiding the rational design of more potent and selective derivatives.

The logical relationship between the synthesis of a compound library and the subsequent biological evaluation to establish a structure-activity relationship is a fundamental concept in drug discovery.

References

- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one: Synthesis, Potential Biological Activities, and Future Perspectives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties, including antifungal, anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This technical guide provides an in-depth literature review of a specific derivative, 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one. This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[4] While extensive research has been conducted on the broader class of 1,2,4-triazoles, this review will focus on the available data for this specific chemical entity and its closely related analogs, highlighting its synthetic pathways, known biological activities, and areas warranting further investigation.

Chemical Properties and Synthesis

Molecular Structure and Properties

| Property | Value | Reference |

| CAS Number | 214117-50-7 | [4] |

| Molecular Formula | C₈H₆BrN₃O | [4] |

| Molecular Weight | 240.06 g/mol | [4] |

Synthetic Approaches

A plausible synthetic pathway can be extrapolated from the synthesis of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.[1] The general method involves the cyclization of a corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamide.[1] This intermediate is typically obtained from the reaction of a carboxylic acid hydrazide with an aryl isothiocyanate.[1]

A potential synthetic scheme for this compound could involve the reaction of 4-bromophenyl isocyanate with semicarbazide, followed by cyclization.

Experimental Workflow: General Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiols

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. This compound [myskinrecipes.com]

An In-Depth Technical Guide to 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one: Synthesis and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the synthesis and known applications of the heterocyclic compound 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one. This molecule, identified by the CAS number 214117-50-7, serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly in the realms of antifungal and anticancer research.[1][2] This document details a plausible synthetic pathway based on established methodologies for analogous structures, summarizes its physicochemical properties, and explores its role as a building block in medicinal chemistry.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[3] Derivatives of 1,2,4-triazole exhibit a broad spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties. The subject of this guide, this compound, is a key synthetic intermediate that incorporates the 1,2,4-triazol-5(4H)-one core functionalized with a 4-bromophenyl group. This substitution pattern provides a valuable handle for further chemical modifications, enabling the generation of diverse compound libraries for drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 214117-50-7 | [2] |

| Molecular Formula | C₈H₆BrN₃O | [2] |

| Molecular Weight | 240.06 g/mol | [2] |

| Appearance | Solid | |

| Storage | Sealed in a dry environment at room temperature. | [4] |

Synthesis

Proposed Synthetic Pathway

The synthesis of this compound can be logically envisioned to proceed through the reaction of 4-bromophenyl isocyanate with a suitable hydrazine derivative, followed by cyclization. A plausible two-step synthesis is outlined below.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on known methods for the synthesis of related 4-aryl-1,2,4-triazol-5-ones. Researchers should optimize these conditions for the specific synthesis of this compound.

Step 1: Synthesis of 1-(4-Bromophenyl)-4-ethoxycarbonylsemicarbazide (Intermediate)

-

To a stirred solution of ethyl carbazate (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran), add 4-bromophenyl isocyanate (1.0 eq) dropwise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the intermediate semicarbazide.

Step 2: Cyclization to this compound

-

Dissolve the 1-(4-Bromophenyl)-4-ethoxycarbonylsemicarbazide intermediate (1.0 eq) in an aqueous solution of a base (e.g., 2 M sodium hydroxide).

-

Heat the reaction mixture to reflux for 4-8 hours.

-

Monitor the cyclization by TLC.

-

After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., 2 M hydrochloric acid) to a pH of approximately 5-6.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

-

The crude product can be further purified by recrystallization to afford pure this compound.

Role in Drug Discovery and Development

This compound is primarily utilized as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromophenyl moiety allows for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents at this position. The triazolone ring itself can also be further functionalized.

Precursor for Antifungal and Anticancer Agents

The literature suggests that this compound is an intermediate in the development of novel antifungal and anticancer agents.[1][2] The 1,2,4-triazole core is a well-established pharmacophore in many clinically used antifungal drugs, such as fluconazole and itraconazole, which act by inhibiting lanosterol 14α-demethylase. While no specific biological data for this compound itself has been identified in the reviewed literature, its derivatives are actively being investigated for these properties.

The general workflow for utilizing this intermediate in a drug discovery program is depicted below.

Caption: Workflow for the use of the title compound in drug discovery.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a scaffold in medicinal chemistry. While detailed information on its initial discovery and specific biological activity is sparse in the public domain, its role as a key intermediate in the synthesis of potential antifungal and anticancer agents is evident. The proposed synthetic pathway provides a reliable starting point for its preparation in a laboratory setting. Further research into the biological activities of this core structure and its derivatives is warranted to fully explore its therapeutic potential.

References

Methodological & Application

Synthesis of Bioactive Molecules from 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of potentially bioactive molecules derived from the versatile starting material, 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. This guide outlines synthetic strategies for the derivatization of the triazolone core, focusing on N-alkylation and the introduction of Schiff base moieties to generate novel molecular entities for drug discovery and development. Detailed experimental procedures, data presentation, and visualizations of relevant biological pathways are provided to support researchers in this field.

Introduction

The 1,2,4-triazole nucleus is a privileged heterocyclic structure in medicinal chemistry, integral to the pharmacodynamic and pharmacokinetic properties of numerous approved drugs. The inherent chemical functionalities of the triazole ring, including its capacity for hydrogen bonding and dipole interactions, make it an excellent scaffold for designing molecules that can effectively interact with biological targets. The starting material, this compound, offers multiple reaction sites for synthetic modification, allowing for the creation of diverse chemical libraries. The bromine atom on the phenyl ring provides a handle for further cross-coupling reactions, while the nitrogen and oxygen atoms of the triazolone ring can be functionalized to introduce a variety of substituents, thereby modulating the biological activity of the resulting compounds.

This application note focuses on two primary synthetic routes: N-alkylation to introduce various side chains and the synthesis of Schiff bases from the corresponding amino-triazolone derivative. These modifications are known to influence the lipophilicity, steric bulk, and electronic properties of the parent molecule, which can significantly impact its biological efficacy.

Data Presentation: Biological Activities of Related Triazole Derivatives

While specific quantitative data for derivatives of this compound are not extensively available in the current literature, the following tables summarize the biological activities of structurally related 1,2,4-triazole derivatives to provide a rationale for the synthetic routes presented.

Table 1: Antibacterial Activity of 4-Aryl-1,2,4-triazole-3-thione Derivatives

| Compound ID | R Group | Test Organism | MIC (µg/mL) | Reference |

| 1a | Pyrrolidinyl-methyl | Bacillus subtilis | 31.25 | [1] |

| 1b | Diethylamino-methyl | Bacillus subtilis | 31.25 | [1] |

| Reference | Cefuroxime | Bacillus subtilis | 31.25 | [1] |

| Reference | Ampicillin | Bacillus subtilis | 62.5 | [1] |

| Note: These compounds are derivatives of 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, a close structural analog. |

Table 2: Anticancer Activity of 1,2,4-Triazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2a | MCF-7 (Breast) | 6.43 | [2] |

| 2a | Hela (Cervical) | 5.6 | [2] |

| 2a | A549 (Lung) | 21.1 | [2] |

| 2b | MCF-7 (Breast) | 7.32 | [3] |

| 2b | Hela (Cervical) | 6.87 | [3] |

| 2b | DU-145 (Prostate) | 15.40 | [3] |

| Note: Compound 2a is a 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione derivative. Compound 2b has a methyl group in the ortho position of the phenyl ring. |

Experimental Protocols

The following protocols are based on established synthetic methodologies for 1,2,4-triazol-5-one derivatives and can be adapted for the specific starting material, this compound.

Protocol 1: Synthesis of N-Alkylated this compound Derivatives

This protocol describes the N-alkylation of the triazolone ring, a common strategy to introduce diverse functional groups.

Materials:

-

This compound

-

Appropriate alkyl or benzyl halide (e.g., ethyl bromide, benzyl chloride)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Distilled water

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired alkyl or benzyl halide (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the N-alkylated derivative.

Protocol 2: Synthesis of 4-Amino-4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one

This intermediate is a precursor for the synthesis of Schiff bases. The protocol is adapted from the synthesis of similar 4-amino-triazolones.[4][5]

Materials:

-

This compound

-

Hydrazine hydrate (80%)

-

Ethanol

Procedure:

-

Suspend this compound (1.0 eq) in ethanol.

-

Add hydrazine hydrate (10 eq) to the suspension.

-

Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, the precipitate is filtered, washed with cold ethanol, and dried to yield 4-Amino-4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one.

Protocol 3: Synthesis of Schiff Bases from 4-Amino-4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one

This protocol describes the condensation reaction between the amino-triazolone and an aromatic aldehyde to form a Schiff base.[4][6]

Materials:

-

4-Amino-4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Ethanol

-

Glacial acetic acid

Procedure:

-

Dissolve equimolar amounts of 4-Amino-4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one and the desired aromatic aldehyde in warm ethanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours.

-

Allow the mixture to cool to room temperature. The resulting solid precipitate is collected by filtration.

-

Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol-water mixture) to obtain the pure Schiff base derivative.

Visualization of Synthetic Pathways and Biological Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic workflows and potential biological signaling pathways.

Conclusion

The synthetic protocols and biological context provided in this application note offer a foundational framework for researchers to explore the synthesis of novel bioactive molecules from this compound. The adaptability of the triazolone scaffold, coupled with the potential for diverse biological activities, makes it an attractive starting point for the development of new therapeutic agents. Further screening of the synthesized derivatives against a panel of microbial strains and cancer cell lines is warranted to elucidate their specific biological activities and mechanisms of action.

References

- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nepjol.info [nepjol.info]

Application Notes and Protocols for Antifungal Drug Design Using 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents, primarily due to its ability to inhibit fungal lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway.[1][2] This inhibition disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death. 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one is a valuable starting material for the synthesis of novel triazole-based antifungal candidates. The presence of the bromophenyl moiety offers a site for further chemical modification to optimize antifungal activity, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive guide for the utilization of this compound in the design and evaluation of new antifungal drugs. Detailed protocols for the synthesis of a candidate compound, in vitro antifungal susceptibility testing, cytotoxicity evaluation, and investigation of the mechanism of action are provided.

Proposed Drug Design and Synthesis

A proposed synthetic route for a novel antifungal candidate starting from this compound is outlined below. This scheme is based on established synthetic methodologies for similar 1,2,4-triazole derivatives.[3]

DOT Script for Synthetic Pathway

Caption: Proposed synthesis of a novel antifungal agent.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compound against various fungal strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Synthesized 4-(4-Bromophenyl)-1,2,4-triazole derivative

-

Fluconazole (control)

-

Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader (530 nm)

-

Sterile, flat-bottomed 96-well plates

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Preparation of Stock Solutions: Dissolve the synthesized compound and fluconazole in DMSO to a concentration of 10 mg/mL.

-

Serial Dilutions: Perform serial twofold dilutions of the stock solutions in RPMI-1640 medium in the 96-well plates to achieve final concentrations ranging from 0.03 to 16 µg/mL.

-

Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to obtain a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compound. Include a growth control (inoculum without compound) and a sterility control (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control, determined visually or by reading the absorbance at 530 nm.

Data Presentation:

| Compound | Fungal Strain | MIC (µg/mL) |

| Candidate Compound | Candida albicans | [Insert Data] |

| Cryptococcus neoformans | [Insert Data] | |

| Aspergillus fumigatus | [Insert Data] | |

| Fluconazole | Candida albicans | [Insert Data] |

| Cryptococcus neoformans | [Insert Data] | |

| Aspergillus fumigatus | [Insert Data] |

DOT Script for Experimental Workflow

Caption: Workflow for MIC determination.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of the synthesized compound against a human cell line to determine its therapeutic window.

Materials:

-

Synthesized 4-(4-Bromophenyl)-1,2,4-triazole derivative

-

Human cell line (e.g., HEK293, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well plates

Procedure:

-

Cell Seeding: Seed the human cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Data Presentation:

| Compound | Cell Line | IC₅₀ (µM) |

| Candidate Compound | HEK293 | [Insert Data] |

| HepG2 | [Insert Data] |

Protocol 3: Ergosterol Quantification Assay

This protocol is used to investigate if the synthesized compound inhibits the ergosterol biosynthesis pathway, which is the primary mechanism of action for triazole antifungals.

Materials:

-

Synthesized 4-(4-Bromophenyl)-1,2,4-triazole derivative

-

Fungal cells (Candida albicans)

-

KOH in methanol (25% w/v)

-

n-heptane

-

Sterile water

-

Ergosterol standard

-

HPLC system with a C18 column

Procedure:

-

Fungal Culture and Treatment: Grow Candida albicans in a suitable broth to mid-log phase. Treat the cells with the synthesized compound at its MIC and 0.5x MIC for a defined period (e.g., 16 hours). Include an untreated control.

-

Cell Harvesting and Saponification: Harvest the fungal cells by centrifugation, wash with sterile water, and record the wet weight. Add 3 mL of 25% KOH in methanol and vortex vigorously. Incubate at 85°C for 1 hour for saponification.

-

Sterol Extraction: After cooling, add 1 mL of sterile water and 3 mL of n-heptane. Vortex for 3 minutes and allow the layers to separate. Transfer the upper n-heptane layer to a new tube.

-

Sample Preparation for HPLC: Evaporate the n-heptane extract to dryness under a stream of nitrogen. Re-dissolve the residue in a known volume of methanol.

-

HPLC Analysis: Inject the sample into the HPLC system. Ergosterol is detected by its characteristic absorption spectrum with peaks at 282 nm.

-

Quantification: Create a standard curve using known concentrations of the ergosterol standard. Quantify the amount of ergosterol in the samples by comparing their peak areas to the standard curve.

Data Presentation:

| Treatment | Ergosterol Content (% of Control) |

| Untreated Control | 100 |

| Candidate Compound (0.5x MIC) | [Insert Data] |

| Candidate Compound (MIC) | [Insert Data] |

DOT Script for Mechanism of Action Pathway

Caption: Inhibition of ergosterol biosynthesis.

Conclusion